Maxacalcitol-D6, also known as 22-Oxacalcitriol-D6, is a deuterated analog of Maxacalcitol, which is a non-calcemic derivative of vitamin D3. This compound is primarily recognized for its role as a ligand for vitamin D receptors (VDR), particularly in contexts where traditional vitamin D compounds may induce hypercalcemia. The introduction of deuterium in Maxacalcitol-D6 enhances its stability and allows for more precise tracking in metabolic studies, making it a valuable tool in scientific research.
Maxacalcitol-D6 is synthesized from 7-dehydrocholesterol, which serves as a precursor in the biosynthesis of vitamin D compounds. The deuterated version is specifically produced to facilitate various analytical applications, including pharmacokinetic studies and receptor binding assays.
Maxacalcitol-D6 falls under the category of synthetic organic compounds and is classified as a vitamin D analog. It is characterized by its non-calcemic properties, distinguishing it from other vitamin D derivatives that can affect calcium metabolism.
The synthesis of Maxacalcitol-D6 involves several sophisticated chemical processes. One prominent method includes the photochemical ring opening of a hydroxylated side-chain-modified derivative of 7-dehydrocholesterol. This method leverages light to facilitate the reaction, resulting in the formation of the desired compound while incorporating deuterium at specific positions within the molecular structure.
Maxacalcitol-D6 has the molecular formula with a molecular weight of approximately 424.65 g/mol. The structure features several functional groups typical of vitamin D analogs, including hydroxyl groups and a steroid backbone.
Maxacalcitol-D6 participates in various chemical reactions typical for steroidal compounds:
These reactions often require precise control over environmental conditions such as temperature and light exposure to optimize yields and maintain structural integrity.
Maxacalcitol-D6 functions primarily through its interaction with vitamin D receptors, modulating gene expression related to calcium metabolism and cellular differentiation without eliciting significant calcemic effects. This mechanism is crucial for therapeutic applications where calcium homeostasis must be preserved.
Research indicates that Maxacalcitol-D6 exhibits high affinity for VDRs, facilitating transcriptional activation of target genes involved in bone health and immune function without increasing serum calcium levels.
Maxacalcitol-D6 is utilized primarily in research settings for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: